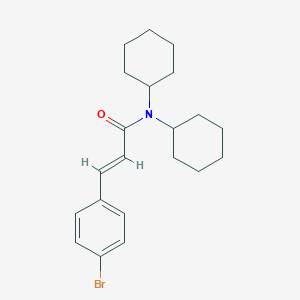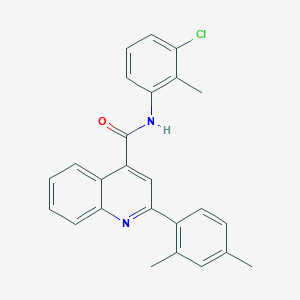![molecular formula C16H14N2O6 B334936 Methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B334936.png)
Methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a nitro group, a methoxy group, and a benzoyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate typically involves a multi-step process:
Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce the nitro group at the meta position relative to the methoxy group.
Esterification: The nitrated product is then esterified with methanol in the presence of an acid catalyst to form methyl 3-nitro-4-methoxybenzoate.
Amidation: The ester is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Using large reactors to carry out the nitration step.
Continuous Esterification: Employing continuous flow reactors for the esterification process to increase efficiency.
Automated Amidation: Utilizing automated systems for the amidation step to ensure consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: Methyl 4-({3-amino-4-methoxybenzoyl}amino)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-({3-nitro-4-methoxybenzoyl}amino)benzoic acid and methanol.
Scientific Research Applications
Methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and benzoyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitro-4-methoxybenzoate: Similar structure but lacks the benzoylamino group.
Methyl 4-({3-amino-4-methoxybenzoyl}amino)benzoate: Reduced form of the compound with an amino group instead of a nitro group.
Methyl 4-({3-nitro-4-hydroxybenzoyl}amino)benzoate: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
Methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate is unique due to the presence of both a nitro group and a methoxy group on the benzoylamino moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H14N2O6 |
|---|---|
Molecular Weight |
330.29 g/mol |
IUPAC Name |
methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H14N2O6/c1-23-14-8-5-11(9-13(14)18(21)22)15(19)17-12-6-3-10(4-7-12)16(20)24-2/h3-9H,1-2H3,(H,17,19) |
InChI Key |
HWXYIKDQCURJDE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenyl)quinoline-4-carboxamide](/img/structure/B334855.png)

![Isopropyl 5-[(diethylamino)carbonyl]-2-{[3-(4-isopropylphenyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B334857.png)






![N-[(4-chlorophenyl)methyl]-2-(furan-2-yl)quinoline-4-carboxamide](/img/structure/B334865.png)


-yl)methanone](/img/structure/B334875.png)

